molecular formula C17H28N2O4S B4947652 [(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](3-morpholin-4-ylpropyl)amine

[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](3-morpholin-4-ylpropyl)amine

Cat. No.: B4947652
M. Wt: 356.5 g/mol
InChI Key: BWSSYNWNFQLXCZ-UHFFFAOYSA-N
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Description

(5-Ethoxy-2,4-dimethylphenyl)sulfonylamine is a complex organic compound that features a sulfonyl group attached to a phenyl ring, which is further substituted with ethoxy and dimethyl groups The compound also contains a morpholine ring linked through a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine typically involves multiple steps:

    Formation of the Phenyl Sulfonyl Intermediate: The initial step involves the sulfonylation of 5-ethoxy-2,4-dimethylphenyl using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the Morpholine Ring: The intermediate is then reacted with 3-morpholin-4-ylpropylamine under controlled conditions to form the final product. This step may require a catalyst or specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Ethoxy-2,4-dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

(5-Ethoxy-2,4-dimethylphenyl)sulfonylamine has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in various diseases.

    Material Science: It can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

    Biological Studies: The compound can serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme kinetics.

Mechanism of Action

The mechanism of action of (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the morpholine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (4-Ethoxy-2,5-dimethylphenyl)sulfonylamine
  • (5-Methoxy-2,4-dimethylphenyl)sulfonylamine
  • (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine

Uniqueness

(5-Ethoxy-2,4-dimethylphenyl)sulfonylamine is unique due to the specific positioning of the ethoxy and dimethyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the morpholine ring also distinguishes it from similar compounds, potentially offering different pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

5-ethoxy-2,4-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O4S/c1-4-23-16-13-17(15(3)12-14(16)2)24(20,21)18-6-5-7-19-8-10-22-11-9-19/h12-13,18H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSSYNWNFQLXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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